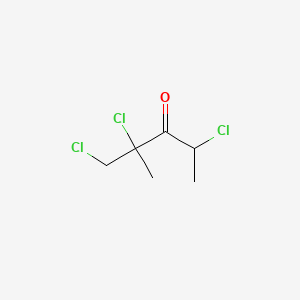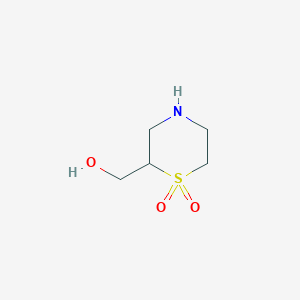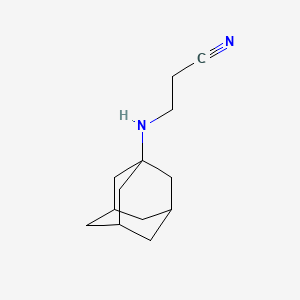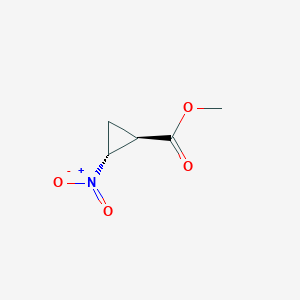![molecular formula C9H19N3O3 B6598690 tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate CAS No. 1146298-55-6](/img/structure/B6598690.png)
tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate (TBAA) is an organic compound used in various scientific research applications. TBAA is a derivative of the amino acid glycine and is a highly versatile compound with a wide range of applications in chemical synthesis and research. TBAA has been used in a variety of research studies, including those related to drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been used in many scientific research applications, including drug development, biochemistry, and physiology. In drug development, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been used to study the effects of drugs on the body, as well as to develop new drugs. In biochemistry, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been used to study the structure and function of proteins, as well as to analyze the effects of various chemicals on biochemical pathways. In physiology, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been used to study the effects of various drugs on the body, as well as to analyze the effects of various chemicals on physiological processes.
Mécanisme D'action
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is a derivative of the amino acid glycine, which is an essential amino acid for humans. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. This binding activates the enzyme and allows it to catalyze the desired reaction. Once the reaction is complete, the tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is released from the enzyme and the reaction is complete.
Biochemical and Physiological Effects
tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects. In biochemical studies, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been found to affect the activity of enzymes, as well as the structure and function of proteins. In physiological studies, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been found to affect the activity of hormones, as well as the activity of various organs. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has also been found to affect the activity of the immune system, as well as the activity of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has several advantages for use in lab experiments. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is highly versatile, making it suitable for a wide range of experiments. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is also relatively inexpensive and easy to obtain, making it an attractive choice for researchers. Additionally, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is relatively stable and has a long shelf life, making it ideal for long-term experiments.
However, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is not without its limitations. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is not very stable in the presence of bases and acids, making it unsuitable for experiments that require the use of these substances. Finally, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is not very soluble in organic solvents, making it difficult to use in experiments that require the use of these solvents.
Orientations Futures
There are several potential future directions for tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate research. One potential direction is to explore the potential of tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate as a drug delivery system. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate could be used to deliver drugs to specific tissues or organs, allowing for more targeted drug delivery. Another potential direction is to explore the potential of tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate as a therapeutic agent. tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate could be used to treat a variety of diseases or conditions, such as cancer, diabetes, and heart disease. Additionally, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate could be used to modulate the activity of the immune system, allowing for the treatment of autoimmune diseases. Finally, tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate could be used to modulate the activity of the nervous system, allowing for the treatment of neurological disorders.
Méthodes De Synthèse
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate can be synthesized via a nucleophilic substitution of a tert-butyl halide with 2-aminoacetamide. The reaction is initiated by a nucleophile, such as a base or an amine, which attacks the carbon atom of the halide in a SN2 reaction. This results in the formation of a tert-butyl carbamate, which is then reacted with 2-aminoacetamide to form tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate. The reaction is typically carried out in an aqueous solution at a temperature of about 0 °C.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXNBJZNGMAVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)


![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)


![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)



![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)